molecular formula C12H6F6O4 B8210112 Ocarocoxib

Ocarocoxib

Cat. No.: B8210112
M. Wt: 328.16 g/mol
InChI Key: CSOISVJKLBMNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ocarocoxib is a potent cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine . It is known for its efficacy in reducing inflammation and pain by selectively inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ocarocoxib involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Ocarocoxib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological activities and applications .

Scientific Research Applications

Ocarocoxib has a wide range of applications in scientific research:

Mechanism of Action

Ocarocoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking COX-2, this compound reduces the production of these pro-inflammatory compounds, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Uniqueness: Ocarocoxib is unique in its application primarily in veterinary medicine, offering potent anti-inflammatory effects with a favorable safety profile for animal use. Its selective inhibition of COX-2 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOISVJKLBMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215122-22-8
Record name OCAROCOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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